2-(2-furoylamino)-5-hydroxybenzoic acid
Description
2-(2-Furoylamino)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 5-position and a 2-furoylamino substituent at the 2-position of the aromatic ring. The furoylamino group introduces aromaticity and steric bulk, which influence solubility, acidity, and biological activity. Similar compounds, such as 2-(acetylamino)-5-hydroxybenzoic acid (CAS 1882-76-4), highlight the role of substituents on physicochemical properties .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAVDYHGWAQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Physical Properties of Selected Benzoic Acid Derivatives
| Compound | Substituents (Position) | Melting Point (°C) | Molecular Weight | Solubility Trends |
|---|---|---|---|---|
| 2-(2-Furoylamino)-5-hydroxybenzoic acid | 5-OH, 2-(2-furoylamino) | Not reported | ~221.18 (calc.) | Likely low (bulky group) |
| 2-(Acetylamino)-5-hydroxybenzoic acid | 5-OH, 2-(acetylamino) | Not reported | 195.17 | Moderate (smaller group) |
| 2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid | 5-OH, 2-(2,2-dichlorovinyl) | 196–199 | 232.06 | Low (hydrophobic Cl) |
| 2-(Carboxymethyl)-5-hydroxybenzoic acid | 5-OH, 2-(carboxymethyl) | 214–216 | 196.16 | Moderate (polar group) |
- Key Observations: Bulky or hydrophobic substituents (e.g., dichlorovinyl, furoylamino) reduce solubility compared to polar groups like carboxymethyl . The furoylamino group’s aromaticity may enhance π-π interactions, further lowering solubility relative to acetyl analogs .
Acidity and Chemical Reactivity
Table 2: Acidity (pKa) of Furoylamino-Containing Compounds
| Compound | pKa (in various solvents) | Key Influences |
|---|---|---|
| 4-(2-Furoylamino)-triazol-5-ones | 8.2–9.5 (DMF, tert-BuOH) | Solvent polarity, H-bonding |
| This compound | Estimated ~2.5–3.0 (COOH) | Electron-withdrawing substituents |
- Key Observations: The carboxylic acid group (pKa ~2.5–3.0) is strongly acidic due to electron-withdrawing effects from the hydroxyl and furoylamino groups . In triazolone derivatives, the furoylamino group slightly increases acidity compared to thiophene analogs, attributed to furan’s electron-withdrawing nature .
Table 3: Bioactivity of Related Compounds
| Compound | Target/Activity | Efficacy/IC50 |
|---|---|---|
| SBI-3194 (2-hydroxybenzoic acid derivative) | SHP2 phosphatase (leukemia) | Sub-µM inhibition |
| 3-(Furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | Anti-HSV-1 | 50% inhibition at 10 µM |
| 2-(Acetylamino)-5-hydroxybenzoic acid | Not reported | N/A |
- Key Observations: Furan-containing benzoic acid derivatives (e.g., SBI-3194) show promise in targeting oncogenic phosphatases .
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